2,6-Di-tert-butyl-4-nitrosophenol

説明

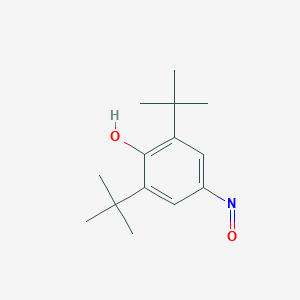

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-ditert-butyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOKPJOOVQELMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061350 | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-03-3, 15052-28-5 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15052-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Mechanisms of 2,6 Di Tert Butyl 4 Nitrosophenol

De Novo Synthesis Routes

The primary and most efficient method for the de novo synthesis of 2,6-Di-tert-butyl-4-nitrosophenol is through the direct nitrosation of 2,6-Di-tert-butylphenol (B90309). This route is favored for its high yield and purity under optimized conditions.

Nitrosation of 2,6-Di-tert-butylphenol

The nitrosation of 2,6-Di-tert-butylphenol introduces a nitroso group (-N=O) onto the aromatic ring, specifically at the para position (C4) relative to the hydroxyl group.

A well-documented method for this transformation involves the use of sodium nitrite (B80452) in the presence of an acid, such as sulfuric acid, with 2,6-Di-tert-butylphenol as the starting material. google.com The reaction is typically carried out in a solvent like ethanol (B145695). google.com A specific methodology involves dissolving 2,6-Di-tert-butylphenol in 95% industrial alcohol, followed by the sequential addition of sulfuric acid and an aqueous solution of sodium nitrite. google.com The molar ratio of the reactants is a critical parameter, with ratios of 2,6-Di-tert-butylphenol to sulfuric acid to sodium nitrite ranging from 1.0:0.8:1.0 to 1.0:1.2:2.0. google.com One specific example utilizes a molar ratio of 1:1:2 for 2,6-Di-tert-butylphenol, sulfuric acid, and sodium nitrite, respectively. google.com

Interactive Data Table 1: Reagent System for Nitrosation

| Reagent | Function | Typical Molar Ratio (Relative to Substrate) | Source |

|---|---|---|---|

| 2,6-Di-tert-butylphenol | Substrate | 1.0 | google.com |

| Sodium Nitrite (NaNO₂) | Nitrosating Agent Precursor | 1.0 - 2.0 | google.com |

| Sulfuric Acid (H₂SO₄) | Acid Catalyst (Generates HNO₂) | 0.8 - 1.2 | google.com |

| Ethanol (95%) | Solvent | N/A | google.com |

Optimization of reaction parameters is crucial for achieving high yield and purity. The nitrosation is typically conducted at normal temperature and pressure, under a nitrogen atmosphere to prevent unwanted side reactions. google.com The reaction time can vary from 1.5 to 4.0 hours. google.com In a specific optimized procedure, the reaction is maintained at 25 °C. The sodium nitrite solution is added dropwise over a period of 1.5 hours, followed by an additional 1.0 hour of stirring to ensure the reaction goes to completion, for a total reaction time of 2.5 hours. google.com Progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com

Interactive Data Table 2: Optimized Reaction Parameters

| Parameter | Condition | Source |

|---|---|---|

| Temperature | Room Temperature (e.g., 25 °C) | google.com |

| Pressure | Normal Atmospheric Pressure | google.com |

| Atmosphere | Nitrogen Protection | google.com |

| Reaction Time | 1.5 - 4.0 hours (2.5 hours in a specific example) | google.com |

| Monitoring | TLC or HPLC | google.com |

Upon completion of the reaction, a straightforward workup procedure is employed to isolate the product. The reaction mixture is thoroughly washed with water. google.com The resulting solid product is then collected by negative pressure filtration and dried. google.com This process yields this compound as a yellow solid. google.com This method has been reported to produce the compound with a high yield of 99.0% and a purity of 99.7% or greater. google.com The solvent in the filtrate can also be recovered through distillation under reduced pressure, adding to the efficiency of the process. google.com

Investigation of Formation Mechanisms

The formation of this compound from its phenol (B47542) precursor is a classic example of an electrophilic aromatic substitution (EAS) reaction.

Electrophilic Aromatic Substitution Mechanistic Studies

The mechanism of electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on the aromatic ring. byjus.com In the nitrosation of phenols, the reaction proceeds through a two-step mechanism involving the attack of the electron-rich aromatic ring on an electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The first step in the process is the generation of the active electrophile, the nitrosonium ion (NO⁺). This occurs through the reaction of sodium nitrite with sulfuric acid.

The 2,6-Di-tert-butylphenol ring is highly activated towards electrophilic attack. This is due to the strong electron-donating effects of the hydroxyl (-OH) group and, to a lesser extent, the two tert-butyl groups. stackexchange.com Both the hydroxyl and alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to them. stackexchange.comwikipedia.org

In the case of 2,6-Di-tert-butylphenol, the two ortho positions (C2 and C6) are occupied by bulky tert-butyl groups, which create significant steric hindrance. stackexchange.comnih.gov The hydroxyl group is a more powerful activating group than the alkyl groups and strongly directs substitution to the ortho and para positions. stackexchange.comjove.com Given that the ortho positions are sterically hindered, the electrophilic attack by the nitrosonium ion occurs almost exclusively at the less hindered and electronically rich para position (C4). stackexchange.com

The mechanism proceeds as follows:

Attack of the electrophile: The π-electrons of the benzene (B151609) ring attack the nitrosonium ion (NO⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation: A weak base (like water or HSO₄⁻) removes a proton from the carbon atom bearing the nitroso group. masterorganicchemistry.com This is a fast step that restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com

Some studies on similar reactions suggest the possibility of an initial O-nitrosation at the hydroxyl group, followed by a rearrangement to the more stable C-nitroso product. nih.gov

Conversion and Derivatization Reactions of this compound

The chemical reactivity of this compound is centered around its functional groups: the phenolic hydroxyl, the nitroso group, and the sterically hindering tert-butyl groups. The electron-withdrawing nature of the nitroso group, combined with the electron-donating hydroxyl group, creates a conjugated system that influences its reaction pathways. A primary and industrially significant conversion of this compound is the reduction of its nitroso group to form the corresponding amine, a valuable antioxidant.

The transformation of this compound to 2,6-Di-tert-butyl-4-aminophenol is a key synthetic step, as the resulting aminophenol is an important intermediate for hindered phenolic antioxidants. guidechem.com These antioxidants are widely used in materials such as plastics, rubber, and petroleum products to prevent oxidative degradation. guidechem.com The efficiency, environmental impact, and cost-effectiveness of this reduction are critical factors in its industrial application.

The reduction of the nitroso group in this compound can be achieved through various chemical pathways, broadly categorized as non-catalytic and catalytic methods.

Non-Catalytic Reduction Protocols

Non-catalytic methods involve the use of stoichiometric chemical reducing agents to convert the nitroso group into an amino group.

One established, though less efficient, method involves the use of a metal reducing agent. A specific example is the use of a Zinc/Calcium Chloride (Zn/CaCl2) system. guidechem.com This protocol requires a high reaction temperature of 80°C and a lengthy reaction time of 8 hours. guidechem.com The process also presents challenges in post-treatment, including difficult filtration and environmental concerns associated with metal waste, with a reported yield of only 80.6%. guidechem.com

| Parameter | Zinc/Calcium Chloride Method | Sodium Hydrosulfite Method |

|---|---|---|

| Reducing Agent(s) | Zn/CaCl₂ | Sodium Hydrosulfite (V-Brite B) |

| Temperature | 80°C | 20-50°C |

| Reaction Time | 8 hours | 1.0-2.0 hours |

| Yield (Reduction Step) | 80.6% | Up to 99.0% (overall two-step) |

| Environmental/Process Notes | Difficult filtration, environmental pollution from metal waste. | Catalyst-free, simple post-treatment, recyclable reactants, no waste gas/residue. |

Catalytic Reduction Protocols

While specific catalytic protocols for this compound are not as widely documented in public literature, the catalytic reduction of the structurally analogous compound 4-nitrophenol (B140041) to 4-aminophenol is extensively studied and provides a model for this transformation. rsc.orgrsc.orgresearchgate.net These reactions typically employ a heterogeneous catalyst, which offers advantages in terms of catalyst recovery and reuse.

These catalytic systems often utilize noble metal nanoparticles (e.g., palladium, gold) supported on high-surface-area materials like reduced graphene oxide (RGO), silica, or molybdenum disulfide (MoS₂). rsc.orgresearchgate.net The reduction is commonly carried out using a hydrogen source such as sodium borohydride (NaBH₄) in an aqueous medium. rsc.orgresearchgate.net The catalyst facilitates the transfer of hydrogen to the nitro or nitroso group, leading to its reduction. For instance, a nanocomposite of palladium-nickel boride-silica on reduced graphene oxide (Pd@NixB–SiO₂/RGO) has demonstrated high catalytic performance in the reduction of 4-nitrophenol, a reaction that is analogous to the reduction of the nitroso group. rsc.org The reaction is typically very fast, often completing within minutes. rsc.orgresearchgate.net

| Catalyst System (for analogous 4-nitrophenol reduction) | Reducing Agent | Reaction Time | Key Feature |

|---|---|---|---|

| BiPO₄/g-C₃N₄ | NaBH₄ | ~1 minute | Ultrafast conversion in the dark. rsc.org |

| Pd@NiₓB–SiO₂/RGO | Not specified, likely H₂ source | 120 seconds | Enhanced hydrogen spillover effect. rsc.org |

| Au/PD/MoS₂ | NaBH₄ | ~8 minutes | Facilitated kinetics via binding to Au surface. researchgate.net |

In the context of reducing this compound, selectivity primarily refers to chemoselectivity—the preferential reduction of the nitroso group to an amine while leaving the other functional groups (the phenolic hydroxyl and tert-butyl groups) intact.

The high reactivity of the nitroso group facilitates its selective reduction. The transformation from a nitroso group (-N=O) to a hydroxylamino group (-NHOH) is kinetically rapid, often significantly faster than the initial reduction of a corresponding nitro group (-NO₂). nih.gov This inherent reactivity means that mild reducing agents and conditions can be employed, which minimizes the risk of side reactions, such as the reduction of the aromatic ring or cleavage of the C-O bond of the phenol.

The optimized non-catalytic method using sodium hydrosulfite at mild temperatures (20-50°C) is a prime example of achieving excellent selectivity. google.com The conditions are gentle enough to preserve the integrity of the phenolic structure while efficiently reducing the nitroso function.

In more complex molecules that might contain multiple reducible groups (e.g., other nitro groups, carbonyls, or double bonds), achieving selectivity can be more challenging. In such cases, the choice of catalyst and reaction conditions becomes critical. Steric hindrance can also play a directing role; the bulky tert-butyl groups at the 2 and 6 positions of the phenol ring can sterically shield the hydroxyl group and adjacent ring positions, helping to direct the reducing agent towards the more accessible nitroso group at the 4-position. nih.gov This steric factor contributes to the high yields and clean conversion observed in the reduction to 2,6-Di-tert-butyl-4-aminophenol.

Advanced Spectroscopic and Structural Characterization of 2,6 Di Tert Butyl 4 Nitrosophenol

Spectroscopic Analysis Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structure of 2,6-Di-tert-butyl-4-nitrosophenol, particularly in solution where both tautomeric forms may be present.

NMR spectroscopy is a primary tool for determining the molecular structure of this compound. The spectra would be expected to show characteristic signals for the aromatic protons, the tert-butyl groups, and the hydroxyl or oxime proton.

¹H NMR spectral data for this compound have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The key signals would arise from:

tert-Butyl Protons: A sharp, intense singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

Aromatic Protons: Signals for the two protons on the benzene (B151609) ring.

OH/NOH Proton: A signal for the phenolic hydroxyl (-OH) proton or the oxime (=NOH) proton, which would be exchangeable with deuterium (B1214612) and may vary in chemical shift and broadness depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the quaternary carbons of the tert-butyl groups, the methyl carbons, the various aromatic carbons (including those bearing the substituents), and the carbon of the C=NOH or C-NO group.

Due to the tautomerism, NMR spectra can sometimes show two sets of signals corresponding to the phenol-nitroso and quinone-oxime forms, or an averaged set of signals if the interconversion is rapid on the NMR timescale. However, specific, publicly available peer-reviewed data for chemical shifts is scarce.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be highly dependent on its dominant tautomeric form.

Phenol-nitroso form: Would show a characteristic broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹) and a C-N stretch for the nitroso group.

Quinone-oxime form: Would be characterized by a C=O stretching band for the quinone system (around 1650 cm⁻¹) and a C=N stretching band for the oxime group.

Patents have confirmed that IR spectroscopy is a standard method for identifying the compound during its synthesis, though specific peak data from scientific literature is not readily found.

UV-Visible spectroscopy provides information about the conjugated systems within the molecule. The two tautomers have different chromophores and would thus exhibit different absorption maxima (λ_max). The nitrosophenol form would have absorptions typical of a substituted phenol (B47542), while the quinone-oxime form, with its extended conjugation, would be expected to absorb at longer wavelengths, potentially in the visible region, giving the compound a colored appearance.

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₄H₂₁NO₂), the expected exact mass is approximately 235.1572 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

Common fragmentation patterns for related hindered phenols involve the loss of a methyl group (CH₃, 15 Da) or a tert-butyl group (C₄H₉, 57 Da) from the molecular ion. The specific fragmentation of the nitroso/oxime group would also provide diagnostic information. While commercial databases indicate the existence of mass spectra for this compound, detailed fragmentation analyses are not available in the public domain.

Crystallographic Studies for Solid-State Structure

Crystallographic studies are definitive for determining the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction would unambiguously determine which tautomer—the nitrosophenol or the quinone monoxime—exists in the solid state. This analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, which would likely involve the hydroxyl/oxime group.

Despite the importance of this data for understanding the fundamental structure of the compound, a search of publicly available crystallographic databases did not yield any results for the crystal structure of this compound. Therefore, its solid-state conformation and the dominant tautomeric form in the crystalline phase have not been publicly documented.

Theoretical and Computational Chemistry Approaches to 2,6 Di Tert Butyl 4 Nitrosophenol

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Such studies would likely investigate the well-known tautomerism between the phenol-nitrosyl form and the quinone-oxime form (2,6-di-tert-butyl-1,4-benzoquinone oxime). DFT and ab initio methods could predict the relative energies of these tautomers, providing insight into which form is more stable under various conditions. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles for each tautomer, offering a precise three-dimensional picture of their structures.

Table 1: Hypothetical Data from Electronic Structure Calculations on 2,6-Di-tert-butyl-4-nitrosophenol Tautomers

| Parameter | Phenol-Nitrosyl Tautomer (Calculated) | Quinone-Oxime Tautomer (Calculated) |

| Relative Energy (kcal/mol) | Data not available | Data not available |

| C=O Bond Length (Å) | Not applicable | Data not available |

| N=O Bond Length (Å) | Data not available | Not applicable |

| C-N Bond Length (Å) | Data not available | Data not available |

| O-H Bond Length (Å) | Data not available | Data not available |

| N-O-H Angle (°) | Not applicable | Data not available |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

| Note: This table is illustrative and does not contain real experimental or calculated data due to the lack of available literature. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out reaction pathways. For this compound, this could involve modeling its synthesis, such as the nitrosation of 2,6-di-tert-butylphenol (B90309), or its subsequent reactions, like the reduction of the nitroso group to an amine.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed. This would reveal the activation energies for each step, allowing for the determination of the rate-limiting step of a given reaction. Transition state analysis would provide the specific geometry of the high-energy species that connects reactants and products, offering a deeper understanding of the reaction mechanism at a molecular level. For instance, modeling the tautomerization process would involve locating the transition state for the intramolecular proton transfer.

Prediction of Spectroscopic Properties

Theoretical methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

For this compound, DFT calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental NMR data is available, theoretical predictions could help in the precise assignment of each signal to a specific nucleus within the molecule and its tautomeric forms.

Furthermore, the prediction of vibrational spectra (Infrared and Raman) would yield the frequencies and intensities of the characteristic vibrational modes. This would be particularly useful for distinguishing between the phenol-nitrosyl and quinone-oxime tautomers, as they would exhibit distinct vibrational signatures, especially in the regions corresponding to the C=O, N=O, O-H, and C=N stretching frequencies.

Finally, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions responsible for the color of the compound. The calculated maximum absorption wavelengths (λmax) and oscillator strengths could be compared with experimental measurements.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Phenol-Nitrosyl) | Predicted Value (Quinone-Oxime) |

| ¹H NMR (δ, ppm) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available |

| IR ν(O-H) (cm⁻¹) | Data not available | Data not available |

| IR ν(N=O) (cm⁻¹) | Data not available | Not applicable |

| IR ν(C=O) (cm⁻¹) | Not applicable | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

| Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature. |

Coordination Chemistry and Metal Complexation of 2,6 Di Tert Butyl 4 Nitrosophenol

Ligand Design and Coordination Modes

The design of 2,6-di-tert-butyl-4-nitrosophenol as a ligand is dominated by the significant steric hindrance imposed by the two tert-butyl groups flanking the phenolic oxygen. This steric bulk plays a crucial role in determining the coordination mode of the ligand with metal centers. In many typical phenolato complexes, the ligand coordinates to a metal ion through the deprotonated phenolate (B1203915) oxygen. However, in the case of this compound, the steric clash between the bulky tert-butyl groups and the ancillary ligands on the metal center can make coordination via the phenolate oxygen unfavorable. nih.gov

This steric hindrance forces the ligand to adopt an alternative coordination mode. Research has shown that 2,6-di-tert-butyl-4-nitrophenolate, a closely related analogue, coordinates to metal centers such as copper(II) and zinc(II) through the oxygen atoms of the para-nitro group. nih.gov This binding occurs in a nitronato-quinone resonance form. It is highly probable that the this compound ligand behaves similarly, coordinating through the nitroso group. This results in a quinone-monoxime type structure upon complexation. This sterically directed coordination is a key feature of the ligand's design, leading to unusual binding motifs not typically observed with less hindered phenols. nih.gov

For instance, studies on the complexation of the related 2,6-di-tert-butyl-4-nitrophenolate with [TptBuCuII]+ (where TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate) revealed that the ligand binds through the nitro group in a κ²-nitronate fashion. In contrast, the less sterically hindered 4-nitrophenol (B140041) binds to the same copper(II) unit through the phenolate oxygen. nih.gov This clearly demonstrates that the tert-butyl substituents are the primary determinants of the coordination mode. The zinc(II) analogue with 2,6-di-tert-butyl-4-nitrophenolate also shows coordination through the nitro group, but in a κ¹-nitronate fashion. nih.gov These findings underscore the versatility of the ligand's coordination, which is tunable by the choice of the metal center.

Synthesis and Characterization of Metal-Nitrosophenolato Complexes

The synthesis of metal complexes with this compound can be achieved through standard ligand exchange reactions. For example, the reaction of a metal precursor, such as a metal triflate or a metal complex with a labile ligand, with this compound in an appropriate solvent can yield the desired complex. The deprotonation of the phenolic proton can be facilitated by the addition of a non-coordinating base.

The characterization of these complexes relies on a combination of analytical techniques. X-ray crystallography is a powerful tool for the unambiguous determination of the solid-state structure, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center. Spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also crucial for characterizing these complexes. In the IR spectra, the stretching frequencies of the N=O and C=O bonds can provide evidence for the quinone-monoxime tautomeric form of the ligand upon coordination. UV-Vis spectroscopy can offer insights into the electronic structure of the complexes and the nature of the ligand-to-metal charge transfer bands.

Detailed structural information has been obtained for the analogous 2,6-di-tert-butyl-4-nitrophenolato complexes of copper(II) and zinc(II), which serve as excellent models for the expected structures with the nitroso-analogue.

Structural Data for Metal Complexes of 2,6-Di-tert-butyl-4-nitrophenolate

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [TptBuCuII(κ²-O₂NtBu₂C₆H₂O)] | Cu(II) | Five-coordinate | Cu-O(nitro): 1.95, 2.35; Cu-N(pyrazolyl): avg. 2.05 | O-Cu-O: 58.5 | nih.gov |

| [TptBuZnII(κ¹-O₂NtBu₂C₆H₂O)] | Zn(II) | Four-coordinate, distorted tetrahedral | Zn-O(nitro): 1.99; Zn-N(pyrazolyl): avg. 2.08 | O-Zn-N: avg. 109.5 | nih.gov |

Investigation of Catalytic Applications of Metal Complexes

A review of the scientific literature did not yield specific examples of the catalytic applications of metal complexes derived from this compound. While metal complexes of related phenolic ligands, such as 2,6-di-tert-butylphenol (B90309) and other nitrosophenols, have been investigated for various catalytic transformations including oxidation reactions and polymerizations, there is a notable absence of such studies for complexes of this compound itself. researchgate.netkoreascience.krhw.ac.ukrsc.org

Research on a copper(II) complex of the analogous 2,6-di-tert-butyl-4-nitrophenol (B147179) has shown that it can participate in stoichiometric hydrogen atom transfer reactions. nih.gov Specifically, the complex [TptBuCuII(κ²-O₂NtBu₂C₆H₂O)] was found to react with the hydroxylamine (B1172632) TEMPO-H to abstract a hydrogen atom. nih.gov While this demonstrates the redox activity of the complex, it does not represent a catalytic cycle.

The unique coordination chemistry and the redox-active nature of the nitroso group suggest that metal complexes of this compound could potentially be explored as catalysts in various reactions. However, based on the available literature, this remains an uninvestigated area of research. Further studies are required to explore and establish any catalytic potential of these complexes.

Biological and Biochemical Interactions of 2,6 Di Tert Butyl 4 Nitrosophenol

Interactions with Biological Macromolecules

There is a significant lack of direct experimental evidence documenting the interactions of 2,6-Di-tert-butyl-4-nitrosophenol with biological macromolecules such as proteins, enzymes, or nucleic acids. However, the chemical structure of the compound allows for informed speculation on its potential binding behaviors.

The phenolic hydroxyl group and the nitroso group are capable of forming hydrogen bonds, which could facilitate interactions with amino acid residues in the active or allosteric sites of enzymes, or with the phosphate (B84403) backbone and bases of DNA. The bulky tert-butyl groups would likely play a significant role in the specificity of these interactions, introducing steric hindrance that could either prevent binding to certain macromolecules or, conversely, promote a more specific fit into a suitably shaped binding pocket.

Furthermore, nitroso compounds are well-known for their ability to act as "spin traps," reacting with and stabilizing short-lived free radicals to form more stable radical adducts that can be detected by techniques like electron spin resonance (ESR) spectroscopy. rsc.org For instance, the related compound 2,4,6-Tri-t-butylnitrosobenzene is recognized as a spin-trapping reagent that can react with alkyl radicals. rsc.org This suggests that this compound could potentially interact with and trap radical species on biological macromolecules, a process that could have significant implications for cellular signaling and oxidative stress.

Cellular Pathways and Molecular Targets

Specific cellular pathways and molecular targets directly modulated by this compound have not been identified in the available scientific literature. The closely related compound, 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP), is known to be an uncoupler of mitochondrial oxidative phosphorylation, a process that disrupts the generation of ATP. scbt.comresearchgate.net This activity is a common feature of lipophilic weak acids, which can transport protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis. Given the structural similarities, it is plausible that this compound could exhibit similar effects on mitochondrial function.

The potential for this compound to engage in redox cycling is another area warranting investigation. The nitroso group can be reduced to a hydroxylamine (B1172632) or an amine, or oxidized to a nitro group. If this occurs within a cell, it could perturb the cellular redox state, impacting pathways that are sensitive to the balance of oxidants and reductants, such as those regulated by NF-κB or Nrf2. However, without direct experimental data, these remain hypothetical targets.

Mechanistic Studies of Biological Activities

Detailed mechanistic studies elucidating the biological activities of this compound are not present in the current body of scientific research. The primary anticipated mechanism of action, based on its chemical structure, would be its function as a radical scavenger or spin trap.

The defining feature of this molecule for biological activity is the nitroso group attached to a sterically hindered phenol (B47542) ring. Nitroso compounds are known to react with a variety of biological molecules, including thiols (like cysteine residues in proteins and glutathione), hemes, and radical species. The reaction with free radicals is particularly noteworthy. As a spin trap, it would covalently bind to transient radicals, forming a more persistent nitroxide radical. rsc.org This action could have a protective (antioxidant) effect if the trapped radicals are damaging reactive oxygen or nitrogen species. Conversely, the resulting nitroxide adduct itself could potentially interfere with normal cellular processes.

Environmental Behavior and Fate Studies of 2,6 Di Tert Butyl 4 Nitrosophenol

Degradation Pathways in Environmental Compartments

The degradation of 2,6-Di-tert-butyl-4-nitrosophenol in the environment is expected to occur through a combination of biotic and abiotic processes. The presence of the bulky tert-butyl groups and the nitroso functional group on the phenol (B47542) ring influences its reactivity and susceptibility to degradation.

Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of many organic pollutants in soil and water. While specific studies on the microbial degradation of this compound are not readily available, research on related compounds provides some insights. For instance, the biodegradation of the parent compound, 2,6-di-tert-butylphenol (B90309), has been studied. One investigation isolated a bacterial strain, Alcaligenes sp., which was capable of degrading 2,6-di-tert-butylphenol under aerobic conditions. The study found that under optimal conditions, 62.4% of an initial concentration of 100 mg/L was removed after 11 days, with a calculated half-life of 9.38 days. This suggests that the core structure of this compound might be susceptible to microbial attack, although the nitroso group would likely alter the degradation pathway and rate.

Generally, the biodegradation of nitrophenols can proceed through two main initial pathways: the reduction of the nitro group to an amino group, or the hydroxylation of the aromatic ring. The resulting intermediates are then further metabolized, often leading to ring cleavage. Given the nitroso group in this compound, a potential initial biotic transformation could involve its reduction to an amino group, forming 2,6-di-tert-butyl-4-aminophenol.

Abiotic Degradation: Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photolysis: Many aromatic compounds are susceptible to degradation by sunlight. Nitrophenols, for example, are known to undergo photolysis in aqueous environments. The rate of photolysis is dependent on factors such as the intensity of solar radiation, the presence of photosensitizers in the water, and the pH. While specific photolysis data for this compound is lacking, its aromatic structure and nitroso group suggest a potential for photodegradation. The bulky tert-butyl groups may, however, provide some steric hindrance, potentially affecting the rate of this process.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain organic compounds. Phenolic compounds are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, direct hydrolysis of the phenolic structure of this compound is expected to be a slow and likely insignificant degradation pathway.

| Degradation Pathway | Environmental Compartment | Potential Influencing Factors |

| Biotic Degradation | Soil, Water, Sediment | Microbial population, Oxygen availability, Temperature, pH, Nutrient levels |

| Photolysis | Surface Water, Atmosphere | Sunlight intensity, Wavelength, Presence of sensitizers, Water clarity |

| Hydrolysis | Water, Soil | pH, Temperature |

Persistence and Transformation Products

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being broken down. This is often expressed as a half-life (t½). The transformation products are the new chemical species formed during the degradation process.

Persistence: There is a lack of specific data on the persistence of this compound in soil and water. However, the persistence of its precursor, 2,6-di-tert-butylphenol, has been investigated to some extent. As mentioned earlier, a study on its biodegradation by Alcaligenes sp. reported a half-life of 9.38 days in a liquid medium. In soil, the persistence of substituted phenols can vary widely depending on soil type, organic matter content, microbial activity, and climatic conditions. The presence of two bulky tert-butyl groups on the aromatic ring of this compound may increase its persistence by sterically hindering microbial enzyme attack. Nitroaromatic compounds, in general, can be persistent in the environment due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. researchgate.net

Transformation Products: Identifying the transformation products of this compound is essential for a complete environmental risk assessment, as these products may have their own toxicological properties. While no specific studies have identified the environmental transformation products of this compound, plausible products can be hypothesized based on the degradation pathways of related chemicals.

Reduction of the Nitroso Group: A likely initial transformation product in anaerobic or reducing environments would be 2,6-di-tert-butyl-4-aminophenol , formed by the microbial or chemical reduction of the nitroso group.

Oxidation Products: Under aerobic conditions, oxidative degradation of the aromatic ring could occur, potentially leading to the formation of catechols or other hydroxylated intermediates before ring cleavage. The oxidation of the parent compound, 2,6-di-tert-butylphenol, has been shown to yield products such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone . It is conceivable that similar oxidative coupling reactions could occur with this compound or its transformation products.

Photodegradation Products: Photolysis of nitrophenols can lead to the formation of various products, including hydroxylated derivatives and ring-cleavage products. The specific photoproducts of this compound would depend on the reaction conditions.

| Potential Transformation Product | Formation Pathway |

| 2,6-di-tert-butyl-4-aminophenol | Reduction of the nitroso group (biotic/abiotic) |

| Hydroxylated derivatives | Oxidation of the aromatic ring (biotic/abiotic) |

| Ring-cleavage products | Further degradation of hydroxylated intermediates |

| 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | Oxidative coupling |

Environmental Monitoring and Detection Methodologies

Effective monitoring of this compound in environmental matrices such as water, soil, and air is necessary to assess its occurrence and potential exposure. The development of sensitive and selective analytical methods is a prerequisite for such monitoring.

Sample Preparation: The extraction of this compound from environmental samples is a critical first step. For water samples, solid-phase extraction (SPE) is a commonly used technique for the pre-concentration of phenolic compounds. For soil and sediment samples, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with appropriate organic solvents would likely be employed.

Analytical Techniques: Several analytical techniques are suitable for the determination of phenolic and nitroaromatic compounds and could be adapted for this compound.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), is a powerful tool for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC with a C18 column is commonly used for the separation of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. For a polar compound like this compound, a derivatization step to increase its volatility and improve its chromatographic behavior might be necessary. This could involve, for example, silylation of the hydroxyl group.

The table below summarizes potential analytical methods for the detection of this compound in environmental samples. It is important to emphasize that these are general approaches for related compounds, and method development and validation would be required for this specific analyte.

| Analytical Technique | Detector | Sample Matrix | Potential Advantages |

| HPLC | DAD, MS | Water, Soil extracts | Suitable for non-volatile compounds, good quantification |

| GC-MS | MS | Water, Soil, Air (with appropriate sampling) | High sensitivity and selectivity, definitive identification |

Applications of 2,6 Di Tert Butyl 4 Nitrosophenol in Advanced Research and Industry

Role as a Key Intermediate in Fine Chemical Synthesis

2,6-Di-tert-butyl-4-nitrosophenol serves as a crucial intermediate in the synthesis of other valuable chemical compounds. A primary application is its role in the production of 2,6-di-tert-butyl-4-aminophenol. google.com This transformation is achieved through a reduction reaction where the nitroso group (-NO) on the phenol (B47542) ring is converted into an amino group (-NH2). google.com

The synthesis process begins with 2,6-di-tert-butylphenol (B90309) as the starting material, which undergoes a nitrosation reaction to yield this compound. google.com This intermediate is then isolated and subjected to reduction. In one documented method, this compound is dissolved in a mixed solvent system of sodium hydroxide and ethanol (B145695). google.com Under a nitrogen atmosphere and with controlled heating, a reducing agent is added to facilitate the conversion to 2,6-di-tert-butyl-4-aminophenol. google.com This multi-step process, which avoids the use of expensive noble metal catalysts, highlights the utility of this compound as a foundational building block in fine chemical manufacturing, offering a high-yield pathway to specialized aminophenol compounds. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molar Mass | 251.33 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow crystalline powder wikipedia.org |

| Melting Point | 156–158 °C wikipedia.org |

| Solubility | Insoluble in water; relatively soluble in organic solvents like chloroform, ethyl acetate, and methanol. wikipedia.org |

Research and Development Applications

The unique structural and chemical properties of this compound make it a subject of interest in various research and development applications.

Coordination Chemistry Research: The compound and its corresponding anion, 2,6-di-tert-butyl-4-nitrophenoxide, have been utilized in coordination chemistry to study metal-ligand interactions. Due to the steric hindrance from the bulky tert-butyl groups at the 2 and 6 positions, the phenoxide oxygen is shielded. This steric effect forces the molecule to coordinate with metal centers, such as Copper(II) and Zinc(II), through the oxygen atoms of the nitro group. This results in the formation of unusual nitronate complexes with a quinone-like electronic structure. nih.gov These studies provide insight into how steric factors can dictate the binding mode of a ligand to a metal ion, which is fundamental to understanding catalytic processes and designing novel catalysts. nih.gov

Material Science and Testing: In the field of material science, 2,6-Di-tert-butyl-4-nitrophenol (B147179) (a closely related compound, sometimes formed from the nitrosophenol) is used as a reference compound in standardized tests. Specifically, in the DIN EN ISO 105-X18 test, paper towels impregnated with 2,6-di-tert-butyl-4-nitrophenol are placed in contact with a test specimen to assess the potential for phenolic yellowing. wikipedia.org This is relevant for textiles and other materials that may discolor upon exposure to nitrogen oxides in the atmosphere, which can react with phenolic antioxidants present in packaging materials.

Toxicology and Environmental Studies: this compound is not widely available commercially and often must be synthesized specifically for research purposes, such as toxicity studies. researchgate.net It has been identified as a contaminant in enclosed environments like submarines, where it can form from the nitration of the antioxidant 2,6-di-tert-butylphenol present in lubricating oils. wikipedia.orgresearchgate.netresearchgate.net This has prompted research into its disposition, absorption, and potential health effects, making it a compound of interest in environmental health and toxicology research. researchgate.net

Conclusion and Future Directions in 2,6 Di Tert Butyl 4 Nitrosophenol Research

Summary of Current Knowledge and Key Findings

2,6-Di-tert-butyl-4-nitrosophenol, a derivative of phenol (B47542), is a compound of significant interest due to its unique structural characteristics and reactivity. It is a pale yellow to brownish solid and is recognized as a hindered phenol antioxidant. lookchem.com The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically influences its chemical behavior, particularly in coordination chemistry and its tautomeric equilibrium.

A key characteristic of 4-nitrosophenols is their existence in a tautomeric equilibrium with the quinone monoxime form. stackexchange.com For this compound, this equilibrium between the phenol and the 2,6-di-tert-butyl-p-benzoquinone-4-oxime form is a central aspect of its chemistry. veeprho.com The stability of the quinonoid form is notable, as it involves the loss of aromaticity of the benzene (B151609) ring, counterbalanced by the formation of a more stable oxime group compared to the nitroso group. stackexchange.com

In the field of coordination chemistry, the steric hindrance provided by the tert-butyl groups plays a crucial role in directing the binding mode of the ligand. For the related compound, 2,6-di-tert-butyl-4-nitrophenol (B147179), the bulky substituents prevent coordination through the phenoxide oxygen, forcing it to bind through the nitro group in a nitronato-quinone resonance form. nih.gov This sterically enforced binding motif is a significant finding, as it differs from the typical phenolate (B1203915) oxygen binding observed with less hindered phenols. nih.gov

The synthesis of this compound can be achieved with high yield and purity through the nitrosation of 2,6-di-tert-butylphenol (B90309) using reagents like sodium nitrite (B80452) in the presence of an acid. google.com This synthetic route is efficient and provides a basis for its use as a reference material and an intermediate in the synthesis of other compounds, such as 2,6-di-tert-butyl-4-aminophenol. google.com

The compound has also been identified as a contaminant in specific environments, such as on board submarines, where it can form through the nitration of 2,6-di-tert-butylphenol, an antioxidant additive in lubricating oils. nih.govtandfonline.com Furthermore, it is recognized as a potential derivative formed during the combustion of diesel fuels containing antioxidant precursors like 2,6-di-tert-butylphenol. acs.org

| Property | Description |

| IUPAC Name | 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol |

| Other Names | Phenol, 2,6-di-tert-butyl-4-nitroso-; 2,6-di-tert-butyl-p-benzoquinone-4-oxime veeprho.com |

| CAS Number | 955-03-3 veeprho.com |

| Molecular Formula | C14H21NO2 veeprho.com |

| Appearance | Pale yellow to brownish solid or viscous liquid lookchem.com |

| Key Feature | Exhibits tautomerism between nitrosophenol and quinone oxime forms stackexchange.comveeprho.com |

Identification of Research Gaps and Unexplored Areas

Despite the existing knowledge, several areas concerning this compound remain underexplored. A significant research gap exists in the comprehensive characterization of its physicochemical properties and reactivity beyond its fundamental synthesis and tautomerism.

Quantitative Tautomerism Studies: While the tautomeric equilibrium is known to exist, there is a lack of in-depth quantitative studies under various conditions (e.g., different solvents, temperatures, pH) to fully understand the factors governing the equilibrium position. Such studies would provide deeper insight into its stability and reactivity.

Coordination Chemistry: The coordination chemistry of the nitroso- and oxime tautomers of this compound itself is not as extensively studied as its nitro analogue. A systematic investigation of its complexes with a wide range of transition metals could reveal novel structures and catalytic activities, similar to the sterically directed coordination seen with the nitrophenol derivative. nih.gov

Mechanistic Studies of Formation: The formation of this compound as a byproduct in submarine atmospheres and diesel exhaust is documented. nih.govacs.org However, detailed mechanistic studies of its formation under these specific nitrating conditions are not fully elucidated. A deeper understanding of these pathways could inform strategies to mitigate its unintended formation.

Photochemical and Electrochemical Behavior: There is limited information on the photochemical and electrochemical properties of this compound. Investigating its behavior upon exposure to light or under electrochemical conditions could uncover potential applications in photochemistry, sensor technology, or electro-organic synthesis.

Biological Activity: While related compounds like 2,4-di-tert-butylphenol (B135424) have been investigated for various bioactivities, the biological profile of this compound is largely unknown. nih.gov Screening for potential activities, while avoiding therapeutic and dosage-related aspects, could be a fruitful area for fundamental research.

Future Prospects and Potential Advancements

Future research into this compound holds promise for advancements in materials science, catalysis, and analytical chemistry. The unique interplay of its sterically hindered phenolic nature and the reactive nitroso group provides a platform for innovation.

Development of Novel Ligands and Catalysts: The distinct coordination behavior dictated by the bulky tert-butyl groups can be exploited to design novel metal complexes. nih.gov Future work could focus on synthesizing and characterizing coordination polymers and catalysts based on this ligand. These new materials could be assessed for catalytic activity in various organic transformations, such as selective oxidations, where the generation of phenoxyl radicals in coordinated systems might be harnessed. researchgate.net

Advanced Materials: The tautomeric nature of the molecule could be leveraged to develop "smart" materials that respond to external stimuli such as solvents or temperature. The significant structural and electronic differences between the nitrosophenol and quinone oxime forms could lead to changes in color (chromism) or other physical properties, making them candidates for sensor or switchable device applications.

Probes for Reactive Species: Given that related nitrophenols are used as markers for reactive species, future research could explore the use of this compound as a chemical probe for specific reactive oxygen or nitrogen species. Its reactivity could be tailored for high selectivity and sensitivity in complex chemical or biological systems.

Polymer Chemistry: The role of hindered phenols as stabilizers and antioxidants is well-established. acs.org Future investigations could explore the incorporation of the this compound moiety into polymer backbones or as an additive. Its unique reactivity might offer new functionalities beyond simple stabilization, potentially leading to polymers with enhanced thermal or light stability.

By systematically addressing the identified research gaps, the scientific community can unlock the full potential of this intriguing molecule, paving the way for new discoveries and applications.

Q & A

Q. How can researchers optimize the synthesis of 2,6-di-tert-butyl-4-nitrosophenol to achieve high purity and yield?

Methodological Answer : Synthesis typically involves nitrosation of the parent phenol derivative. Key steps include:

- Reagent selection : Use sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl) for nitrosation .

- Temperature control : Maintain reaction temperatures below 10°C to prevent over-nitrosation or decomposition .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in ethanol to isolate the product. Monitor purity via HPLC (C18 column, 254 nm detection) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 280 nm. Retention time: ~8.2 min .

- GC-MS : Electron ionization (EI) at 70 eV; monitor for molecular ion [M]⁺ at m/z 279.3 and fragmentation patterns (e.g., loss of tert-butyl groups) .

- NMR : Confirm structure via ¹H NMR (δ 1.4 ppm for tert-butyl protons, δ 8.2 ppm for aromatic protons) .

Q. What are the standard protocols for assessing acute toxicity in vitro?

Methodological Answer :

- Reverse mutation assay (Ames test) : Use Salmonella typhimurium strains TA98 and TA100. Prepare test concentrations (0.1–500 µg/plate) with/without metabolic activation (S9 mix). Count revertant colonies after 48 hours; a 2-fold increase indicates mutagenicity .

- Cytotoxicity screening : Expose mammalian cells (e.g., Chinese hamster lung cells) to 0.1–100 µM concentrations for 24–48 hours. Measure viability via MTT assay .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in radical scavenging or nitrosative stress?

Methodological Answer :

- EPR spectroscopy : Detect radical adducts (e.g., DMPO spin traps) to identify interaction with superoxide (O₂⁻) or nitric oxide (NO) radicals .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reaction sites for nitrosation or antioxidant activity .

Q. How should researchers resolve contradictions in toxicity data across different experimental models?

Methodological Answer :

- Comparative analysis : Replicate studies using identical protocols (e.g., OECD Test Guideline 473 for chromosomal aberration) .

- Dose-response validation : Test overlapping concentration ranges in bacterial vs. mammalian systems. For example, discrepancies in Ames test (negative) vs. mammalian cell mutagenicity (positive) may arise due to metabolic differences .

- Meta-analysis : Aggregate data from in vitro (e.g., EC₅₀ = 12 µM in CHO cells) and in vivo studies (e.g., NOAEL = 50 mg/kg/day in rats) to identify species-specific sensitivities .

Q. What experimental designs are critical for evaluating long-term stability under environmental or storage conditions?

Methodological Answer :

- Photostability : Expose samples to UV light (λ = 365 nm) for 24–72 hours. Monitor degradation via HPLC; tert-butyl groups enhance stability compared to unsubstituted phenols .

- Thermal stability : Conduct accelerated aging at 40°C/75% relative humidity for 6 months. Measure decomposition products (e.g., nitroso-to-nitro oxidation) via GC-MS .

Q. How can researchers assess environmental persistence and degradation pathways?

Methodological Answer :

- Aqueous photolysis : Simulate sunlight exposure (Xe lamp, λ > 290 nm) in buffered solutions (pH 7.4). Track half-life (t₁/₂) and identify byproducts (e.g., quinone derivatives) via LC-QTOF .

- Soil microcosm studies : Incubate with soil microbiota for 30 days. Extract residues using accelerated solvent extraction (ASE) and quantify via UPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。